1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core linked to a piperidine ring substituted with a trifluoromethyl-pyrimidine moiety
Preparation Methods
The synthesis of 1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione typically involves multi-step organic reactionsReaction conditions may include the use of strong bases, solvents like dichloromethane, and catalysts to facilitate the formation of the desired product .
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The trifluoromethyl-pyrimidine moiety can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols
Scientific Research Applications
1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a neuroprotective and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the NF-kB inflammatory pathway and reduce endoplasmic reticulum stress, leading to decreased apoptosis and inflammation . These effects are mediated through its binding to key proteins involved in these pathways, such as ATF4 and NF-kB .
Comparison with Similar Compounds
Similar compounds to 1-[2-Oxo-2-(4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidin-1-yl)ethyl]pyrrolidine-2,5-dione include other pyrrolidine-2,5-dione derivatives and trifluoromethyl-pyrimidine compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example, other pyrrolidine-2,5-dione derivatives may have different substituents on the piperidine ring, leading to variations in their pharmacological profiles .
Properties
IUPAC Name |
1-[2-oxo-2-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]ethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N4O4/c17-16(18,19)11-3-6-20-15(21-11)27-10-4-7-22(8-5-10)14(26)9-23-12(24)1-2-13(23)25/h3,6,10H,1-2,4-5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFYACFRCTSFBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=CC(=N2)C(F)(F)F)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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